![molecular formula C5H11N3S B13050918 N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
N-[(dimethylamino)methylene]-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(dimethylamino)methylene]-N’-methylthiourea is an organic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and reactivity. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a methylthiourea moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-N’-methylthiourea typically involves the reaction of dimethylformamide dimethyl acetal with methylthiourea. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The process can be summarized as follows:
Reaction of Dimethylformamide Dimethyl Acetal with Methylthiourea: This reaction is usually conducted in a solvent such as dry xylene or toluene, and the mixture is heated to reflux.
Industrial Production Methods
On an industrial scale, the production of N-[(dimethylamino)methylene]-N’-methylthiourea follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions are critical to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-N’-methylthiourea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted thioureas, sulfoxides, sulfones, and various heterocyclic compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-[(dimethylamino)methylene]-N’-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[(dimethylamino)methylene]-N’-methylthiourea exerts its effects involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the thiourea moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylthiourea: Similar in structure but lacks the methylene bridge, resulting in different reactivity and applications.
N-Methylthiourea: Lacks the dimethylamino group, leading to reduced nucleophilicity and different biological activity.
N,N-Dimethylformamide: Shares the dimethylamino group but differs significantly in its overall structure and reactivity.
Uniqueness
N-[(dimethylamino)methylene]-N’-methylthiourea is unique due to the presence of both the dimethylamino and methylthiourea groups connected by a methylene bridge. This structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C5H11N3S |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-methylthiourea |
InChI |
InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9)/b7-4+ |
InChI Key |
DXYKSGDJIQPHSA-QPJJXVBHSA-N |
Isomeric SMILES |
CNC(=S)/N=C/N(C)C |
Canonical SMILES |
CNC(=S)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
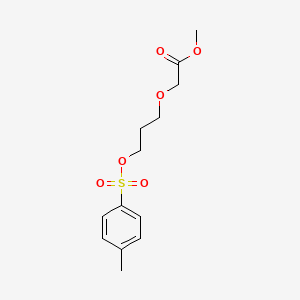
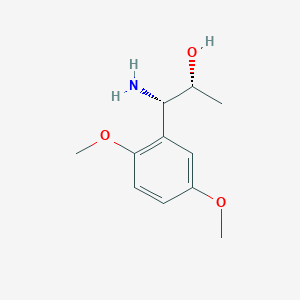
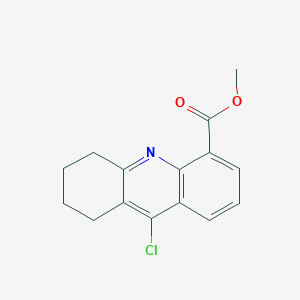

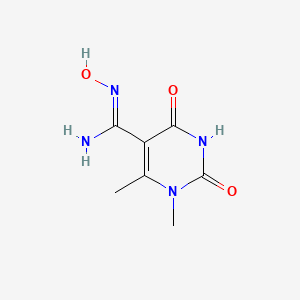
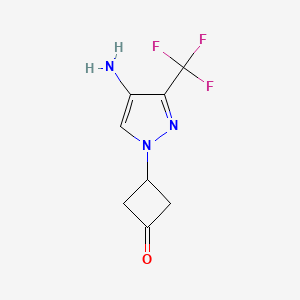
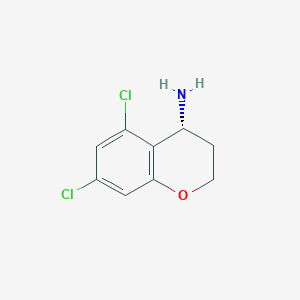
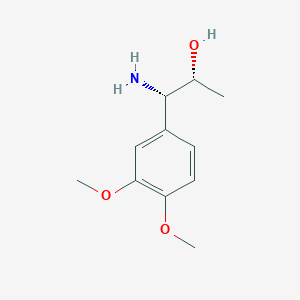


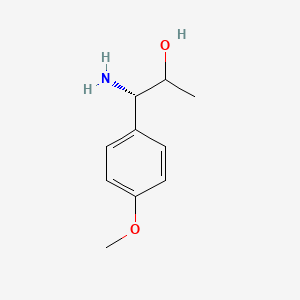
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)
